molecular formula C7H8O3S B8578176 Methyl 5-(hydroxymethyl)thiophene-3-carboxylate

Methyl 5-(hydroxymethyl)thiophene-3-carboxylate

Cat. No. B8578176
M. Wt: 172.20 g/mol
InChI Key: CWXHYNWAHPPMJH-UHFFFAOYSA-N
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Patent
US04382929

Procedure details

A solution of methyl 5-(chloromethyl)-3-thiophenecarboxylate (1.7 g) in 50% aqueous acetone (60 ml) was treated with silver nitrate (1.52 g). After 2 h the resulting precipitate was filtered and the filtrate was evaporated. The residue was extracted with diethyl ether, and the ethereal extract was washed with water. Evaporation of the solvent gave an oily residue, which was chromatographed on silica with ethyl acetate-light petroleum 60°-80°; (1:1) to give the title compound as an oil (0.3 g) b.p. 110/0.1 mm m.p. 38°-40°.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=1.CC(C)=[O:14]>[N+]([O-])([O-])=O.[Ag+]>[OH:14][CH2:2][C:3]1[S:7][CH:6]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClCC1=CC(=CS1)C(=O)OC
Name
Quantity
60 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.52 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2 h the resulting precipitate was filtered
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ethereal extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oily residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica with ethyl acetate-light petroleum 60°-80°

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.